An In-Depth Technical Guide to D-erythro-N,N-Dimethylsphingosine-d6: A Tool for Interrogating Sphingolipid Signaling
An In-Depth Technical Guide to D-erythro-N,N-Dimethylsphingosine-d6: A Tool for Interrogating Sphingolipid Signaling
Abstract
This technical guide provides a comprehensive overview of D-erythro-N,N-Dimethylsphingosine (DMS) and its deuterated analog, D-erythro-N,N-Dimethylsphingosine-d6 (DMS-d6). We delve into the critical role of sphingolipid metabolism in determining cell fate, focusing on the "sphingolipid rheostat" theory. This guide details the chemical structure, physicochemical properties, and multifaceted mechanism of action of DMS as a potent inhibitor of sphingosine kinase (SphK) and protein kinase C (PKC). The primary application of DMS-d6 as a stable isotope-labeled internal standard for precise quantification in mass spectrometry-based lipidomics is highlighted. Detailed, field-tested protocols for the preparation of stock solutions, in vitro enzyme inhibition assays, cell-based proliferation studies, and a complete workflow for quantitative analysis by LC-MS/MS are provided to empower researchers in the fields of cell biology, oncology, and drug development.
Introduction: The Sphingolipid Rheostat
Sphingolipids are not merely structural components of cellular membranes; they are a class of bioactive molecules that play pivotal roles in a multitude of cellular signaling pathways. At the heart of their regulatory function lies a dynamic equilibrium known as the "sphingolipid rheostat". This concept posits that the balance between pro-apoptotic sphingolipids, such as ceramide and sphingosine, and the pro-survival, mitogenic sphingolipid, sphingosine-1-phosphate (S1P), dictates the cell's fate.
The enzyme sphingosine kinase (SphK) is the fulcrum of this rheostat. It catalyzes the phosphorylation of sphingosine to produce S1P. By doing so, it simultaneously reduces the concentration of a pro-death messenger while generating a pro-life messenger. Overexpression of SphK is implicated in numerous pathologies, including cancer and inflammatory diseases, making it a key therapeutic target.
D-erythro-N,N-Dimethylsphingosine (DMS) is a cell-permeable, synthetic analog of sphingosine that has become an indispensable pharmacological tool for studying this pathway.[1][2] Its deuterated form, D-erythro-N,N-Dimethylsphingosine-d6, offers an analytical advantage, serving as an ideal internal standard for mass spectrometry, enabling the accurate quantification of endogenous sphingolipids.[3][4] This guide will explore the properties and applications of these powerful research tools.
Chemical Identity and Physicochemical Properties
The key difference between DMS and DMS-d6 is the substitution of six protons with deuterium atoms on the N,N-dimethyl groups. This isotopic labeling renders it ~6 Da heavier, making it easily distinguishable by a mass spectrometer, while its chemical and physical behaviors remain nearly identical to the unlabeled form.[3][5] This is a critical feature for its use as an internal standard, as it ensures co-extraction and co-chromatography with the endogenous analyte.[4]
| Property | D-erythro-N,N-Dimethylsphingosine | D-erythro-N,N-Dimethylsphingosine-d6 |
| Synonyms | DMS, SK Inhibitor III | DMS-d6 |
| CAS Number | 119567-63-4[6] | Not consistently assigned (supplier-specific) |
| Molecular Formula | C₂₀H₄₁NO₂[6] | C₂₀H₃₅D₆NO₂ |
| Molecular Weight | 327.55 g/mol [6] | ~333.6 g/mol |
| Appearance | Colorless film, waxy solid, or clear oil[6] | Similar to non-deuterated form |
| Solubility | Soluble in DMSO and ethanol | Soluble in DMSO and ethanol |
| Storage | Store at -20°C, protect from light[6] | Store at -20°C, protect from light |
| SMILES String | OC/C=C/CCCCCCCCCCCCC[6] | OC/C=C/CCCCCCCCCCCCC |
Mechanism of Action and Biological Activity
DMS exerts its biological effects through multiple mechanisms, making it a potent modulator of cell signaling.
Inhibition of Sphingosine Kinase (SphK)
The primary and most widely cited mechanism of action for DMS is its role as a potent, competitive inhibitor of sphingosine kinase (both SphK1 and SphK2 isoforms).[7][8] It competes with the endogenous substrate, sphingosine, for the enzyme's active site.
-
Biochemical Consequence : By inhibiting SphK, DMS blocks the synthesis of S1P.[7] This leads to a decrease in the intracellular and extracellular pools of this critical signaling molecule.
-
Cellular Outcome : The reduction in S1P levels disrupts signaling through S1P receptors, which are G-protein coupled receptors that mediate cell proliferation, survival, and migration. This inhibition shifts the sphingolipid rheostat towards an accumulation of sphingosine and, subsequently, ceramide, promoting anti-proliferative and pro-apoptotic cellular programs.[7][9]
Inhibition of Protein Kinase C (PKC)
DMS is also known to be an inhibitor of Protein Kinase C (PKC), a family of kinases involved in diverse cellular processes including cell growth and differentiation.[1][10] However, some studies suggest that the concentrations required for PKC inhibition are higher than those needed to effectively inhibit SphK, and that many of the biological effects of DMS can be attributed specifically to its action on the sphingolipid pathway.[7]
Other Cellular Effects
Research has revealed a broader range of effects for DMS, some of which may be independent of SphK or PKC inhibition:
-
Induction of Apoptosis : DMS induces programmed cell death in a wide variety of cancer cell lines.[11][12]
-
Inhibition of Proliferation : It effectively blocks the proliferation of various cell types, including vascular smooth muscle cells.[2][9]
-
Modulation of Downstream Signaling : DMS has been shown to inhibit the activation of key pro-survival pathways, including the ERK-1/2 and Akt signaling cascades.[9][13]
-
Calcium Mobilization : DMS can induce an increase in intracellular calcium concentration ([Ca²⁺]i) through mechanisms that can involve both release from intracellular stores and influx from the extracellular space.[14][15]
The Sphingolipid Signaling Rheostat: A Balancing Act
To fully appreciate the utility of DMS, one must understand the signaling pathway it modulates. The interconversion of sphingolipids forms a critical control point for cellular regulation.
Caption: The Sphingolipid Rheostat. DMS inhibits SphK, shifting the balance from pro-survival S1P to pro-apoptotic sphingolipids.
Experimental Protocols and Workflows
Preparation of Stock Solutions
Accurate and consistent preparation of stock solutions is paramount for reproducible results. Due to its lipophilic nature, DMS/DMS-d6 is not soluble in aqueous buffers.
Protocol:
-
Reagent Handling: Allow the vial of DMS or DMS-d6 (typically supplied as a solid film or oil) to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Selection: Use anhydrous or molecular-sieve dried Dimethyl Sulfoxide (DMSO) or absolute Ethanol (200 proof) as the solvent. DMSO is often preferred for cell culture experiments as it is miscible with media at low final concentrations.
-
Reconstitution: Add a precise volume of the chosen solvent to the vial to achieve a high-concentration stock, for example, 5 or 10 mM.
-
Causality Note: A high-concentration stock minimizes the volume of organic solvent added to the experimental system, reducing potential solvent-induced artifacts. For a 5 mg vial of DMS (MW 327.55), adding 1.526 mL of solvent yields a 10 mM stock solution.
-
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath can aid dissolution. Ensure the solution is clear and free of precipitates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass or polypropylene tubes. Store aliquots at -20°C.
-
Self-Validating System: Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound and introduce moisture. Stock solutions in DMSO or ethanol are generally stable for at least one month when stored properly.[12]
-
Protocol: In Vitro Sphingosine Kinase Inhibition Assay
This protocol provides a framework for confirming the inhibitory activity of DMS on SphK using a commercially available luminescence-based assay kit that measures ATP depletion.[16][17]
Methodology:
-
Reagent Preparation: Prepare all kit reagents (reaction buffer, ATP, sphingosine substrate, ATP detector) according to the manufacturer's protocol.[16] Prepare serial dilutions of DMS in the reaction buffer.
-
Reaction Setup (96-well plate):
-
To appropriate wells, add 10 µL of recombinant SphK1 or SphK2 enzyme (or cell lysate containing SphK activity).
-
Add 10 µL of the DMS serial dilutions or vehicle control (buffer with equivalent solvent concentration).
-
Add 10 µL of the 4x sphingosine substrate solution.
-
-
Initiation and Incubation: Initiate the kinase reaction by adding 10 µL of the 2x ATP solution to each well. Mix gently (e.g., on a plate shaker for 30 seconds). Incubate the plate at 37°C for 30-60 minutes.
-
Expertise Insight: The incubation time should be optimized to ensure the reaction is in the linear range for the uninhibited control (typically <30% ATP consumption).
-
-
Detection: Stop the reaction and measure the remaining ATP by adding 40 µL of the ATP Detector reagent to each well. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to SphK activity.
-
Analysis: Calculate the percent inhibition for each DMS concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol: Quantification of Endogenous Sphingolipids using DMS-d6 by LC-MS/MS
The primary application of DMS-d6 is as an internal standard (IS) for the accurate quantification of endogenous sphingolipids.[3] This protocol outlines a general workflow for lipid extraction and analysis from a biological matrix like plasma or cell pellets.
Caption: Workflow for sphingolipid quantification using a deuterated internal standard (IS) like DMS-d6.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice. For cell pellets, record the cell number or total protein for normalization.
-
Transfer a precise volume (e.g., 50 µL) of plasma or the cell pellet resuspended in buffer to a glass tube.[18]
-
Trustworthiness: Using glass vials is critical to avoid contamination from plasticizers which can interfere with mass spectrometry analysis.[18]
-
-
Internal Standard Spiking:
-
Add a known, fixed amount of DMS-d6 stock solution to each sample. This IS will account for variations in extraction efficiency and instrument response.[19]
-
-
Lipid Extraction (Modified Bligh & Dyer Method): [20][21]
-
Add 3 parts of a Chloroform:Methanol (1:2, v/v) mixture to the 1 part sample. Vortex vigorously for 2 minutes.
-
Add 1 part Chloroform. Vortex for 1 minute.
-
Add 1 part water to induce phase separation. Vortex for 1 minute.
-
Causality Note: The methanol disrupts protein-lipid interactions, while the chloroform extracts the lipids. The addition of water creates a biphasic system, with lipids partitioning into the lower chloroform layer.
-
-
Phase Separation: Centrifuge the samples at 2,000 x g for 10 minutes at 4°C. Three distinct layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.
-
Collection and Drying: Carefully collect the lower organic layer using a glass Pasteur pipette, avoiding the protein disk. Transfer it to a new glass tube. Dry the lipid extract to completeness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid film in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., Acetonitrile:Water with 0.1% formic acid). Vortex to ensure the lipids are fully dissolved.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a suitable liquid chromatography column (e.g., a C18 reversed-phase column) coupled to a tandem mass spectrometer.
-
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions set for the analyte of interest and for DMS-d6.
-
-
Quantification:
-
Generate a standard curve using known amounts of the non-deuterated analyte spiked with the same fixed amount of DMS-d6 as the samples.
-
Calculate the peak area ratio of the endogenous analyte to the DMS-d6 internal standard for each sample and standard.
-
Determine the concentration of the endogenous analyte in the samples by interpolating their peak area ratios against the standard curve.
-
Conclusion
D-erythro-N,N-Dimethylsphingosine and its deuterated analog, DMS-d6, are powerful tools for the modern life scientist. As a pharmacological inhibitor, DMS allows for the functional interrogation of the sphingosine kinase pathway, providing insights into the critical balance of the sphingolipid rheostat in health and disease. As a stable isotope-labeled internal standard, DMS-d6 provides the analytical rigor required for the accurate and precise quantification of sphingolipids in complex biological matrices. The methodologies and insights presented in this guide are intended to equip researchers with the foundational knowledge to effectively utilize these compounds, thereby advancing our understanding of sphingolipid biology and its therapeutic potential.
References
-
Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. [Link]
-
LCMS Protocols. The DAN Lab - University of Wisconsin–Madison. [Link]
-
Min, J., et al. (2005). A rapid assay for assessment of sphingosine kinase inhibitors and substrates. Journal of Lipid Research. [Link]
-
Sample Prep for Lipidomic Mass Spec. (2022). Biocompare. [Link]
-
Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. MDPI. [Link]
-
SPHK2 Kinase Assay Protocol. SignalChem. [Link]
-
PhosphoSeek™ Sphingosine Kinase-1 Assay Kit. Meso Scale Diagnostics. [Link]
-
Gorden, D. L., et al. (2011). Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. Journal of Lipid Research. [Link]
- Internal standards for sphingolipids for use in mass spectrometry.
-
Xu, C. B., et al. (2002). D-erythro-N,N-dimethylsphingosine inhibits bFGF-induced proliferation of cerebral, aortic and coronary smooth muscle cells. Atherosclerosis. [Link]
-
McDonald, R. A., et al. (2010). The sphingosine kinase inhibitor N,N-dimethylsphingosine inhibits neointimal hyperplasia. British Journal of Pharmacology. [Link]
-
Kim, D. W., et al. (2008). N, N-dimethyl-D-erythro-sphingosine increases intracellular Ca2+ concentration via Na+-Ca2+-exchanger in HCT116 human colon cancer cells. Archives of Pharmacal Research. [Link]
-
Kim, H. H., et al. (2007). Suppression of osteoclastogenesis by N,N-dimethyl-D-erythro-sphingosine: a sphingosine kinase inhibition-independent action. Molecular Pharmacology. [Link]
-
Park, M. K., et al. (2008). Characterization of N,N,-dimethyl-D-erythro-sphingosine-induced apoptosis and signaling in U937 cells: independence of sphingosine kinase inhibition. Prostaglandins & Other Lipid Mediators. [Link]
-
Edsall, L. C., et al. (1998). N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide. Biochemistry. [Link]
-
Khan, W. A., et al. (1990). Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets. Journal of Biological Chemistry. [Link]
-
Edsall, L. C., et al. (1998). N,N-Dimethylsphingosine Is a Potent Competitive Inhibitor of Sphingosine Kinase but Not of Protein Kinase C: Modulation of Cellular Levels of Sphingosine 1-Phosphate and Ceramide. Biochemistry. [Link]
-
Merrill, A. H., et al. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Methods in Molecular Biology. [Link]
-
Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS. [Link]
-
DMS increases intracellular Ca2+. ResearchGate. [Link]
-
D-erythro-Sphinganine. LIPID MAPS Structure Database. [Link]
Sources
- 1. D- erythro -Sphingosine, N,N-Dimethyl- [sigmaaldrich.com]
- 2. D-erythro-N,N-dimethylsphingosine inhibits bFGF-induced proliferation of cerebral, aortic and coronary smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. WO2003048784A2 - Internal standards for sphingolipids for use in mass spectrometry - Google Patents [patents.google.com]
- 6. N,N-Dimethylsphingosine = 98 HPLC 119567-63-4 [sigmaaldrich.com]
- 7. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The sphingosine kinase inhibitor N,N-dimethylsphingosine inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of N,N,-dimethyl-D-erythro-sphingosine-induced apoptosis and signaling in U937 cells: independence of sphingosine kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. D-erythro-N,N-Dimethylsphingosine | Sphingosine kinase Inhibitor | Hello Bio [hellobio.com]
- 13. Suppression of osteoclastogenesis by N,N-dimethyl-D-erythro-sphingosine: a sphingosine kinase inhibition-independent action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N, N-dimethyl-D-erythro-sphingosine increases intracellular Ca2+ concentration via Na+-Ca2+-exchanger in HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. echelon-inc.com [echelon-inc.com]
- 17. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 18. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 19. lipidmaps.org [lipidmaps.org]
- 20. biocompare.com [biocompare.com]
- 21. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
